
3,4-Diaminobenzoic acid
Overview
Description
3,4-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in the synthesis of various pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminobenzoic acid can be synthesized through several methods. One common method involves the reduction of 3,4-dinitrobenzoic acid using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .
Another method involves the catalytic hydrogenation of 3,4-dinitrobenzoic acid using a nickel catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 3,4-dinitrobenzoic acid is hydrogenated in the presence of a nickel catalyst. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxalines and benzimidazoles.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to form Schiff base derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like aldehydes and ketones are used in the presence of acidic or basic catalysts.
Major Products Formed
Quinoxalines: Formed through cyclocondensation reactions.
Benzimidazoles: Formed through cyclocondensation reactions.
Schiff Bases: Formed through nucleophilic substitution reactions
Scientific Research Applications
Medicinal Chemistry
Inhibition of Aminopeptidases
3,4-Diaminobenzoic acid derivatives have been identified as effective inhibitors of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP). These enzymes play crucial roles in immune response and are implicated in various diseases, including cancer and autoimmune disorders. Research has demonstrated that certain DBA derivatives exhibit submicromolar inhibition potency (IC50 values of 237 nM for ERAP2 and 105 nM for IRAP) and can downregulate macrophage activation induced by lipopolysaccharide and interferon-γ. This suggests potential therapeutic applications in modulating immune responses .
Synthesis of Peptides
DBA is utilized in the synthesis of C-terminal functionalized peptides through solid-phase peptide synthesis (SPPS). A recent study developed a one-step method to synthesize 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, achieving yields of 40–94%. This method facilitates the preparation of thioesters and polymer–peptide conjugates, which are valuable in drug development .
Materials Science
Carbon Nanotube Functionalization
DBA has been employed to functionalize carbon nanotubes, enhancing their properties for various applications, including drug delivery and sensor technology. The functionalization process involves the reaction of DBA with carbon nanotubes in a polyphosphoric acid/phosphorus pentoxide medium, resulting in improved dispersion and stability of the nanotubes .
Nanofiber Production
The compound has also been used in the production of poly(2,5-benzimidazole) nanofibers. These nanofibers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in high-performance materials .
Analytical Chemistry
Detection Systems
DBA has been utilized in voltammetric enzyme-linked immunoassay systems for the detection of prostate-specific antigen (PSA). The system employs a DBA-H2O2-HRP complex to enhance sensitivity and specificity in PSA detection, which is crucial for early diagnosis of prostate cancer .
Photoluminescent Materials
Recent studies have explored the synthesis of red-emissive carbon dots from DBA isomers. These carbon dots exhibit photoluminescence properties that can be harnessed for bioimaging and sensing applications. The photoluminescence mechanism involves the transformation of DBA into luminescent nanoparticles under specific conditions .
Data Table: Summary of Applications
Case Studies
-
Inhibition Study on ERAPs
A study demonstrated that DBA derivatives could effectively inhibit ERAPs involved in antigen processing, suggesting their potential use as therapeutic agents in cancer treatment. -
Peptide Synthesis Methodology
The development of a one-step synthesis method for DBA-derived peptides illustrates the compound's utility in simplifying complex peptide synthesis processes while maintaining high yields. -
Functionalization Effects on Nanotubes
Research on DBA-functionalized carbon nanotubes showed significant improvements in their dispersal characteristics, which are critical for enhancing their application in nanomedicine.
Mechanism of Action
The mechanism of action of 3,4-diaminobenzoic acid involves its ability to undergo cyclocondensation reactions to form quinoxalines and benzimidazoles. These products have various biological activities, including anticancer and antimicrobial properties. The compound acts as a redox label, facilitating the detection of single base mismatches in DNA through electrochemical methods .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diaminobenzoic acid
- 3,5-Diaminobenzoic acid
- 4-Aminobenzoic acid
Comparison
3,4-Diaminobenzoic acid is unique due to the specific positioning of the amino groups, which allows it to form distinct cyclocondensation products such as quinoxalines and benzimidazoles. In contrast, 2,3-diaminobenzoic acid and 3,5-diaminobenzoic acid have different reactivity patterns due to the different positions of the amino groups on the benzene ring .
Biological Activity
3,4-Diaminobenzoic acid (DABA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DABA, focusing on its role as an inhibitor of specific enzymes, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an aromatic amine with two amino groups attached to the benzene ring. Its structure can be represented as follows:
This compound exhibits both acidic and basic properties due to the presence of carboxylic and amino functional groups, making it versatile in various chemical reactions.
Enzymatic Inhibition
Recent studies have shown that derivatives of this compound serve as selective inhibitors for the oxytocinase subfamily of M1 aminopeptidases, which are implicated in various diseases including cancer and autoimmune disorders.
- Inhibition Potency :
- ERAP2 : IC50 = 237 nM
- IRAP : IC50 = 105 nM
These findings suggest that DABA derivatives can effectively downregulate immune responses by inhibiting macrophage activation and enhancing cross-presentation by dendritic cells .
Antimicrobial Activity
DABA has been investigated for its antimicrobial properties against a range of pathogenic microorganisms. A study reported the effectiveness of DABA against several bacterial and fungal strains:
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 10 |
Bacillus cereus | 10 |
Salmonella typhi | 12 |
Pseudomonas pneumonia | 8 |
Aspergillus niger | Comparable to Ketoconazole |
The results indicate that DABA exhibits notable antibacterial and antifungal activity, comparable to standard drugs, suggesting its potential use in treating infections .
Case Studies and Research Findings
- Immune Modulation : A study highlighted the role of DABA derivatives in modulating immune responses. The lead compounds demonstrated efficacy in reducing macrophage activation induced by lipopolysaccharide and interferon-γ, indicating a potential application in autoimmune diseases .
- Antimicrobial Efficacy : In a comparative study, DABA was tested against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, supporting its use as an antimicrobial agent .
- Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives of DABA to enhance its biological activity. For instance, one study reported a one-step method for synthesizing Fmoc-amino acid-3,4-diaminobenzoic acids with yields ranging from 40% to 94%, which could lead to the development of more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-diaminobenzoic acid derivatives, and how are reaction conditions optimized?
Derivatives of this compound are typically synthesized via condensation reactions with carbonyl-containing substrates (e.g., quinones, aldehydes) under acidic or high-temperature conditions. For example, dibenzo[a,c]phenazine-11-carboxylic acid is synthesized by reacting 9,10-phenanthrenequinone with this compound in 5% acetic acid at 230°C for 10 minutes . Optimization involves adjusting solvent polarity, temperature, and catalyst selection (e.g., ammonium cerium nitrate for benzimidazole synthesis) to improve yields and purity .
Q. How is this compound utilized in DNA quantification assays, and what are its limitations?
The compound serves as a fluorometric reagent in DNA assays, where it reacts with deoxyribose to form a fluorescent product under acidic conditions. However, interference from buffers like Bis-Tris can suppress fluorescence, necessitating ethanol extraction steps to isolate DNA . Researchers must validate assay protocols using controlled buffer systems and compare results with alternative methods (e.g., UV spectroscopy) to address discrepancies .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?
Key methods include:
- FT-IR : To confirm functional groups (e.g., NH₂ and COOH stretches near 3300–3500 cm⁻¹ and 1700 cm⁻¹, respectively) .
- ¹H/¹³C NMR : For structural elucidation of substitution patterns .
- HPLC : To assess purity, especially for derivatives intended for biological studies .
- Fluorescence spectroscopy : To evaluate emissive properties of benzimidazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be tailored to improve yields of quinoxaline derivatives from this compound?
Quinoxaline synthesis requires precise stoichiometric ratios of diaminobenzoic acid and diketones. Microwave-assisted heating (e.g., 230°C for 10 minutes) enhances reaction efficiency compared to conventional reflux. Post-synthesis purification via sequential solvent extraction (e.g., chloroform and ether) and pH adjustment minimizes byproducts .
Q. What experimental strategies resolve contradictions in DNA quantification data when using diaminobenzoic acid-based assays?
Contradictions often arise from buffer interference or incomplete DNA extraction. Mitigation strategies include:
- Buffer substitution : Replace Bis-Tris with non-interfering buffers like phosphate.
- Ethanol precipitation : Remove contaminants before fluorometric analysis .
- Cross-validation : Use orthogonal methods (e.g., PicoGreen assay) for critical datasets .
Q. How can this compound derivatives be designed for selective inhibition of aminopeptidases like ERAP1 and IRAP?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the aromatic ring enhance binding to enzyme active sites. For example, nitro or carboxyl groups improve selectivity for ERAP2 over ERAP1. Computational docking using crystal structures (e.g., PDB 3QNF) guides rational modifications to optimize steric and electronic complementarity .
Q. What challenges arise in synthesizing polybenzimidazole (PBI) polymers from this compound, and how are they addressed?
Challenges include:
- Polymerization control : Homopolymerization in polyphosphoric acid (PPA) at 180–200°C requires strict anhydrous conditions to prevent chain termination .
- Solubility : Incorporating ionic liquids (e.g., [dema][TfO]) improves processability for membrane fabrication .
- Thermal stability : Post-synthesis crosslinking with phosphorus-based reagents enhances thermal resistance (>500°C) .
Q. How can the fluorescence efficiency of benzimidazole derivatives synthesized from this compound be optimized?
Fluorescence depends on conjugation length and substituent effects. Introducing electron-donating groups (e.g., hydroxymethyl) at the 2-position of benzimidazole increases quantum yield. Solvent polarity also modulates emission; dimethylformamide (DMF) enhances Stokes shifts compared to aqueous media .
Properties
IUPAC Name |
3,4-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMGYNNCNNODNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-96-4 | |
Record name | Benzoic acid, 3,4-diamino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29692-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00210920 | |
Record name | 3,4-Diaminobenzoic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or brown powder; [Alfa Aesar MSDS] | |
Record name | 3,4-Diaminobenzoic acid | |
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Vapor Pressure |
0.00000956 [mmHg] | |
Record name | 3,4-Diaminobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10992 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
619-05-6, 29692-96-4 | |
Record name | 3,4-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619056 | |
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Record name | Benzoic acid, 3,4-diamino-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |
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Record name | 3,4-diaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIAMINOBENZOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2G880K12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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